molecular formula C12H9Cl2N5O B12009841 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one CAS No. 42388-61-4

2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B12009841
CAS No.: 42388-61-4
M. Wt: 310.14 g/mol
InChI Key: BXJWYTZASCRPNG-UHFFFAOYSA-N
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Description

2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that contains both benzimidazole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one typically involves the condensation of 5,6-dichloro-1H-benzoimidazole-2-amine with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole-pyrimidine compounds .

Scientific Research Applications

2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is unique due to its combined benzimidazole and pyrimidine structures, which confer distinct biological activities and potential therapeutic applications. The presence of both moieties allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

42388-61-4

Molecular Formula

C12H9Cl2N5O

Molecular Weight

310.14 g/mol

IUPAC Name

2-[(5,6-dichloro-1H-benzimidazol-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H9Cl2N5O/c1-5-2-10(20)18-11(15-5)19-12-16-8-3-6(13)7(14)4-9(8)17-12/h2-4H,1H3,(H3,15,16,17,18,19,20)

InChI Key

BXJWYTZASCRPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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